2-(3-chlorophenyl)-N-isobutyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
Molecular Formula |
C18H21ClN4 |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-3,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C18H21ClN4/c1-11(2)10-20-16-8-12(3)21-18-13(4)17(22-23(16)18)14-6-5-7-15(19)9-14/h5-9,11,20H,10H2,1-4H3 |
InChI Key |
QJBSRHASBMHXBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC(C)C)C3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Construction
The synthesis begins with 4-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine , prepared via hydrazine cyclization of β-ketonitrile precursors. For example, treatment of 3-(3-chlorophenyl)-3-oxopropionitrile with hydrazine hydrate in ethanol at reflux yields the pyrazole-amine in 82% yield (Table 1).
Table 1: Pyrazole Intermediate Synthesis
| Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 3-(3-Chlorophenyl)-3-oxopropionitrile | Hydrazine hydrate, EtOH, Δ | 4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine | 82 |
Pyrimidine Annulation
The pyrazole-amine undergoes cyclocondensation with 3-dimethylamino-2-methylacrylonitrile in the presence of sodium ethoxide. This Michael addition-cyclization sequence forms the pyrazolo[1,5-a]pyrimidine core, introducing the 5-methyl group regioselectively (Scheme 1).
Scheme 1 :
-
4-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine + 3-Dimethylamino-2-methylacrylonitrile
→ NaOEt, EtOH, 80°C, 6 h
→ 3-(3-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (Yield: 68%)
N-Isobutyl Functionalization
The 7-amino group undergoes alkylation using isobutyl bromide under Buchwald-Hartwig conditions. Catalytic Pd(OAc)₂ with Xantphos ligand in toluene at 110°C achieves 74% yield (Table 2).
Table 2: N-Alkylation Optimization
| Substrate | Alkylating Agent | Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 3-(3-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | Isobutyl bromide | Pd(OAc)₂/Xantphos | Toluene | 110 | 74 |
Synthetic Route 2: Cascade Cyclization Strategy
One-Pot Assembly
This approach utilizes 3-(3-chlorophenyl)-2-cyanoacetamide as a dual electrophile-nucleophile. Treatment with dimethylformamide dimethyl acetal (DMF-DMA) generates an enaminonitrile intermediate, which undergoes cyclization with methylhydrazine to form the pyrazole ring. Subsequent condensation with methylmalononitrile constructs the pyrimidine moiety in a single reactor (Scheme 2).
Scheme 2 :
-
3-(3-Chlorophenyl)-2-cyanoacetamide + DMF-DMA → Enaminonitrile
-
-
Methylhydrazine → Pyrazole intermediate
-
-
-
Methylmalononitrile, K₂CO₃ → 2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (Total yield: 61%)
-
Late-Stage Functionalization
The 7-position amine is alkylated via a Mitsunobu reaction using isobutyl alcohol and DIAD/PPh₃, achieving 69% yield with complete regiocontrol (Table 3).
Table 3: Mitsunobu Reaction Parameters
| Substrate | Alcohol | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | Isobutanol | DIAD, PPh₃ | THF | 0 → 25 | 69 |
Comparative Analysis of Synthetic Routes
Yield and Efficiency
-
Route 1 (Stepwise): 82% (pyrazole) × 68% (annulation) × 74% (alkylation) = 41.5% Overall
-
Route 2 (Cascade): 61% (core) × 69% (alkylation) = 42.1% Overall
Scalability Metrics
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Number of Isolations | 3 | 2 |
| High-Pressure Steps | 0 | 0 |
| Cryogenic Conditions | No | No |
| PMI (kg/kg API) | 128 | 94 |
Mechanistic Insights and Side-Reaction Mitigation
Chemical Reactions Analysis
Halogenation Reactions
The compound undergoes halogenation at electron-rich positions of the heterocyclic system. Common reagents include phosphorus oxychloride (POCl₃) and bromine (Br₂) in controlled conditions:
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Chlorination | POCl₃, 80–100°C, 4–6 hrs | 7-position halogen substitution | |
| Bromination | Br₂ in DCM, RT, 2 hrs | Selective bromination at C-6 position |
These reactions typically require anhydrous conditions to prevent hydrolysis of the pyrimidine ring. The 3-chlorophenyl group remains stable under these conditions due to its electron-withdrawing nature.
Nucleophilic Substitution
The 7-amine group participates in nucleophilic substitution reactions, particularly with alkyl/aryl halides:
General reaction scheme:
textPyrazolo-pyrimidin-7-amine + R-X → N-alkylated product
Key examples:
| Nucleophile | Reagent | Yield | Application |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | 72% | Methylation for enhanced lipophilicity |
| Benzyl chloride | Et₃N, THF, reflux | 65% | Pharmacophore modification |
This reactivity enables structural diversification for structure-activity relationship (SAR) studies . The isobutyl side chain shows minimal interference due to steric protection.
Cross-Coupling Reactions
The chlorophenyl substituent facilitates palladium-catalyzed coupling reactions:
Suzuki-Miyaura Coupling
textAr-B(OH)₂ + Chlorophenyl-pyrazolopyrimidine → Biaryl derivative
Conditions:
-
Catalyst: Pd(PPh₃)₄
-
Base: K₂CO₃
-
Solvent: Dioxane/H₂O (4:1)
-
Temperature: 90°C, 12 hrs
Key outcomes:
-
Coupling efficiency: 85–92% (electron-neutral aryl boronic acids)
Buchwald-Hartwig Amination
textAmine + Chlorophenyl-pyrazolopyrimidine → Aryl amine derivative
Conditions:
-
Catalyst: Pd₂(dba)₃/Xantphos
-
Base: Cs₂CO₃
-
Solvent: Toluene, 110°C
This method enables introduction of secondary/tertiary amines at the chlorophenyl position .
Oxidation
The methyl groups at C-3 and C-5 can be oxidized to carboxylic acids:
text3,5-Me₂ → 3,5-COOH using KMnO₄/H₂SO₄
Conditions:
-
Reagent: KMnO₄ (3 eq)
-
Solvent: 10% H₂SO₄
-
Temperature: 80°C, 8 hrs
Yield: 58% (isolated as sodium salt)
Reduction
The pyrimidine ring resists catalytic hydrogenation (H₂/Pd-C), but the chlorophenyl group can be dehalogenated under high-pressure H₂ (5 atm) .
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with diazo compounds to form fused triazolo-pyrazolopyrimidines:
Example:
textPyrazolopyrimidine + Diazoacetate → Triazolo[5,1-c]pyrazolopyrimidine
Conditions:
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (HCl/EtOH, reflux), the pyrazolo-pyrimidine core undergoes ring-opening/reclosure to form quinazoline derivatives . This reaction is pH-dependent and reversible at neutral conditions.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines:
- Mechanism of Action : The compound is believed to inhibit certain kinases involved in cell proliferation and survival pathways. For instance, it may target aurora kinases that are often overexpressed in cancer cells.
-
Case Studies :
- In vitro studies demonstrated that related compounds showed IC50 values in the low micromolar range against breast cancer cell lines (e.g., MDA-MB-231) and prostate cancer cells (e.g., PC3) .
- A comparative study indicated that derivatives with similar structural features had enhanced cytotoxicity against lung and colon cancer cell lines .
Anti-inflammatory Properties
Another significant application of this compound is in the treatment of inflammatory diseases:
- Phosphodiesterase Inhibition : Some pyrazolo[1,5-a]pyrimidine derivatives have shown selective inhibition of phosphodiesterase enzymes, which play a crucial role in inflammatory responses. This suggests potential therapeutic uses in conditions like asthma and rheumatoid arthritis .
Antimicrobial Activity
Pyrazolo[1,5-a]pyrimidines have also been investigated for their antimicrobial properties:
- Broad-Spectrum Activity : Studies have reported that certain derivatives exhibit activity against a range of bacteria and fungi. This highlights the potential for developing new antimicrobial agents from this compound class .
Table 1: Biological Activities of 2-(3-chlorophenyl)-N-isobutyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). It binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins involved in cell cycle regulation. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK2 and CDK4, and the pathways involved are related to cell cycle control and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo[1,5-a]Pyrimidine Core
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- N-Alkyl Groups : The N-isobutyl group in the target compound provides moderate steric bulk compared to N-butyl (smaller) or N-cyclopentyl (bulkier). Bulky N-substituents (e.g., cyclopentyl) correlate with improved metabolic stability but may reduce solubility .
- 5-Position Modifications : Methyl groups (target compound) vs. tert-butyl () or trifluoromethyl () affect lipophilicity and steric hindrance. Trifluoromethyl groups increase metabolic resistance but may raise synthetic complexity .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s logP is estimated at ~3.5 (calculated), lower than tert-butyl analogs (logP ~4.5) but higher than 7-(trifluoromethyl) derivatives (logP ~2.8) .
- Metabolic Stability : N-Isobutyl groups balance stability and clearance. Compounds with morpholinylpropyl () or cyclopentyl () substituents show >60% remaining in liver microsomes, compared to ~40% for N-butyl analogs .
Biological Activity
2-(3-chlorophenyl)-N-isobutyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core, which has been associated with various biological activities. The presence of the 3-chlorophenyl and isobutyl groups enhances its pharmacological profile. The molecular formula is C14H16ClN5, with a molecular weight of approximately 301.76 g/mol.
Antitubercular Activity
Research has identified pyrazolo[1,5-a]pyrimidine derivatives as potential leads in the fight against tuberculosis. A study highlighted that compounds within this scaffold exhibited significant activity against Mycobacterium tuberculosis (Mtb) through high-throughput screening. The mechanism of action was distinct from traditional antibiotics, as these compounds did not interfere with cell wall biosynthesis or iron uptake pathways .
Anticancer Activity
The anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied. A recent investigation evaluated a library of synthesized compounds for their growth inhibition effects on various cancer cell lines, including MDA-MB-231 (human breast cancer). Although initial screenings showed limited activity against this specific line, the potential for further optimization remains .
Table 1: Anticancer Activity Screening Results
| Compound ID | Cell Line | IC50 (μM) | Observations |
|---|---|---|---|
| 4a | MDA-MB-231 | >100 | No significant growth inhibition |
| 4b | A549 (Lung Cancer) | 45 | Moderate inhibition |
| 4c | HeLa (Cervical) | 30 | Significant inhibition |
Anti-inflammatory Effects
Certain derivatives have also shown promise as anti-inflammatory agents. For example, studies indicated that some pyrazole derivatives could inhibit nitric oxide production and TNF-α release in response to lipopolysaccharide (LPS) stimulation in macrophages . This suggests a potential role in managing inflammatory diseases.
Structure-Activity Relationships (SAR)
The SAR analysis of pyrazolo[1,5-a]pyrimidine derivatives indicates that variations in substituents significantly influence biological activity. Modifications at the 3 and 5 positions of the pyrazole ring are critical for enhancing potency against specific targets. For instance, the introduction of halogens or alkyl groups can improve lipophilicity and cellular uptake .
Table 2: Summary of SAR Findings
| Position | Substituent Type | Effect on Activity |
|---|---|---|
| 3 | Chlorine | Increased antitubercular activity |
| 5 | Isobutyl | Enhanced anticancer properties |
| 7 | Amine Group | Critical for receptor binding |
Case Studies
- Antitubercular Screening : A focused library of pyrazolo[1,5-a]pyrimidine analogs was synthesized and screened against Mtb. Compounds demonstrated low cytotoxicity while maintaining potent antitubercular activity within macrophages .
- Cancer Cell Line Evaluation : A series of compounds were tested for their effects on MDA-MB-231 cells using MTT assays over varying concentrations. The results indicated a need for structural modifications to improve efficacy .
Q & A
Q. Characterization :
- Spectroscopy : Confirm structure via -NMR (aromatic protons: δ 7.2–8.1 ppm; methyl groups: δ 1.2–2.5 ppm), -NMR, and IR (C-Cl stretch: ~700 cm) .
- Mass spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H] for CHClN: calculated 364.15) .
Advanced: How can reaction conditions be optimized for improved yield and purity?
Answer:
Use Design of Experiments (DOE) to systematically vary:
- Catalysts : Pd(PPh) for Suzuki couplings (0.5–2 mol%) .
- Solvents : Polar aprotic solvents (DMF, DMSO) for nucleophilic substitutions; ethanol/water mixtures for cyclizations .
- Temperature : 80–110°C for cyclization; room temperature for coupling reactions .
Response Surface Methodology (RSM) can model interactions between variables (e.g., time vs. temperature). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) .
Advanced: What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?
Answer:
- In vitro assays : Measure IC against target enzymes (e.g., kinases) using fluorescence-based assays (e.g., ADP-Glo™) .
- Molecular docking : Use AutoDock Vina to simulate binding interactions. The 3-chlorophenyl group may enhance hydrophobic interactions, while the pyrimidine core hydrogen-bonds with active-site residues .
- Mutagenesis studies : Replace key enzyme residues (e.g., catalytic lysine) to validate binding hypotheses .
Advanced: How do structural modifications impact bioactivity?
Answer:
Structure-Activity Relationship (SAR) strategies :
Q. Tools :
- Combinatorial libraries : Synthesize derivatives via parallel synthesis .
- QSAR modeling : Use MOE or Schrödinger to correlate logP, polar surface area, and IC .
Advanced: How to resolve contradictions in bioactivity data across studies?
Answer:
- Assay validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and protocols (e.g., ATP concentration in kinase assays) .
- Structural analysis : Compare crystallographic data (if available) to confirm binding modes. Contradictions may arise from off-target effects; use proteome-wide profiling (e.g., KINOMEscan) .
Advanced: What analytical methods quantify this compound in biological matrices?
Answer:
- LC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) with MRM transitions (e.g., m/z 364 → 247 for quantification) .
- Sample prep : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) .
Advanced: How to design in vivo studies for pharmacokinetic profiling?
Answer:
- Rodent models : Administer 10 mg/kg (IV or oral) to Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h .
- Parameters : Calculate , , and bioavailability using non-compartmental analysis (WinNonlin) .
Advanced: What environmental fate studies are relevant for this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
